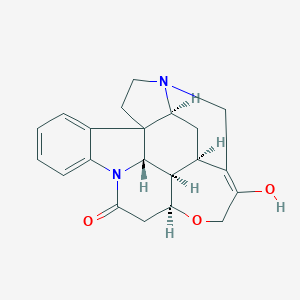
22-Hydroxystrychnine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxystrychnine is a natural product that belongs to the family of alkaloids. It is a derivative of strychnine, a toxic alkaloid found in the seeds of the Strychnos nux-vomica tree. 22-Hydroxystrychnine has been found to have potential as a therapeutic agent due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of 22-Hydroxystrychnine is not fully understood. However, studies have shown that it acts as an antagonist of the glycine receptor, which is involved in the regulation of pain and inflammation. 22-Hydroxystrychnine has been found to bind to the glycine receptor and inhibit its activity, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
22-Hydroxystrychnine has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, 22-Hydroxystrychnine has been found to reduce the production of reactive oxygen species, which are involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 22-Hydroxystrychnine in lab experiments include its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, making it a potential therapeutic agent. However, the limitations of using 22-Hydroxystrychnine in lab experiments include its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 22-Hydroxystrychnine. One direction is to further investigate its mechanism of action and how it interacts with the glycine receptor. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, more research is needed to determine the optimal dosage and administration of 22-Hydroxystrychnine for therapeutic purposes.
Conclusion
In conclusion, 22-Hydroxystrychnine is a natural product with potential as a therapeutic agent due to its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, and its mechanism of action involves the inhibition of the glycine receptor. While there are limitations to using 22-Hydroxystrychnine in lab experiments, further research is needed to explore its potential as a therapeutic agent for the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of 22-Hydroxystrychnine can be achieved through various methods, including the reduction of strychnine with sodium borohydride, and the oxidation of 22-hydroxystrychnine with potassium permanganate. However, the most efficient method is the reduction of 22-nitrostrychnine with palladium on carbon in the presence of hydrogen gas.
Wissenschaftliche Forschungsanwendungen
22-Hydroxystrychnine has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, antitumor, and analgesic properties. Studies have shown that 22-Hydroxystrychnine can inhibit the growth of cancer cells and reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
134250-41-2 |
|---|---|
Produktname |
22-Hydroxystrychnine |
Molekularformel |
C5 H6 N6 O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4aR,5aS,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-15-10-26-16-8-18(25)23-14-4-2-1-3-13(14)21-5-6-22-9-12(15)11(7-17(21)22)19(16)20(21)23/h1-4,11,16-17,19-20,24H,5-10H2/t11-,16-,17-,19-,20-,21?/m0/s1 |
InChI-Schlüssel |
DHNSIKSFKOEIIE-ILZATJAISA-N |
Isomerische SMILES |
C1CN2CC3=C(CO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=CC=CC=C75)O |
SMILES |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
Kanonische SMILES |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
Synonyme |
22-hydroxystrychnine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)





![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)
